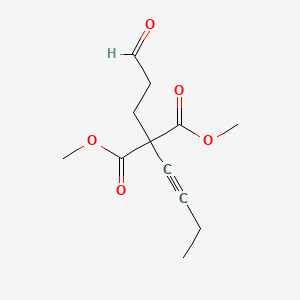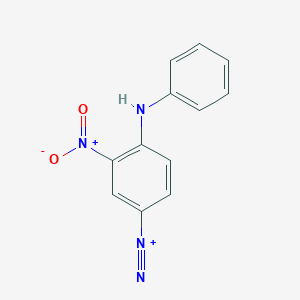
Glycyl-L-prolyl-L-leucylglycyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolyl-L-leucylglycyl-L-valine: is a peptide compound composed of the amino acids glycine, proline, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-prolyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or solution-phase synthesis. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycyl-L-prolyl-L-leucylglycyl-L-valine does not contain these amino acids.
Reduction: Reduction reactions can be used to modify disulfide bonds in peptides, but this is not applicable to this compound.
Substitution: Peptides can undergo substitution reactions, such as the replacement of protecting groups during synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting group reagents like Fmoc or Boc.
Major Products: The primary product of these reactions is the modified peptide, with changes depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Glycyl-L-prolyl-L-leucylglycyl-L-valine is used as a model compound in peptide synthesis studies to optimize reaction conditions and yields.
Biology:
Protein-Protein Interactions: Peptides like this compound are used to study protein-protein interactions and to develop peptide-based inhibitors or activators.
Medicine:
Drug Development: Peptides are explored for their potential as therapeutic agents due to their specificity and low toxicity. This compound may be investigated for its biological activity and potential therapeutic applications.
Industry:
Biotechnology: Peptides are used in various biotechnological applications, including as components in biosensors and as substrates for enzyme assays.
Mécanisme D'action
The mechanism of action of Glycyl-L-prolyl-L-leucylglycyl-L-valine would depend on its specific biological activity, which may involve interactions with enzymes, receptors, or other proteins. Peptides can modulate biological pathways by binding to their targets and altering their activity. The exact molecular targets and pathways would require experimental validation.
Comparaison Avec Des Composés Similaires
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective properties.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal activity.
Uniqueness: Glycyl-L-prolyl-L-leucylglycyl-L-valine is unique in its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties compared to other peptides, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
660857-60-3 |
|---|---|
Formule moléculaire |
C20H35N5O6 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H35N5O6/c1-11(2)8-13(23-19(29)14-6-5-7-25(14)16(27)9-21)18(28)22-10-15(26)24-17(12(3)4)20(30)31/h11-14,17H,5-10,21H2,1-4H3,(H,22,28)(H,23,29)(H,24,26)(H,30,31)/t13-,14-,17-/m0/s1 |
Clé InChI |
QPUQFUKWLQUBQJ-ZQIUZPCESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)

![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)

![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)

![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)


